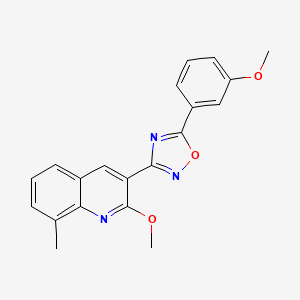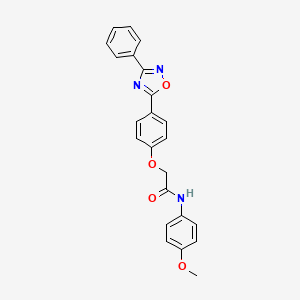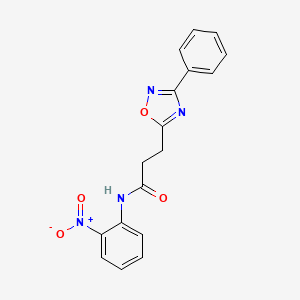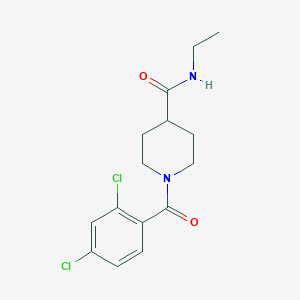
3-(2-methoxy-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxy-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as MMQO, is a heterocyclic compound that has gained interest in scientific research due to its potential pharmacological properties. MMQO has been synthesized using various methods and has shown promising results in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-(2-methoxy-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation, oxidative stress, and cancer cell proliferation. This compound has also been shown to improve liver function and reduce liver damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-methoxy-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in laboratory experiments is its potential pharmacological properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
Future studies could focus on elucidating the mechanism of action of 3-(2-methoxy-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole and optimizing its pharmacological properties. Additionally, studies could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and liver disease. Studies could also explore the potential of this compound as a lead compound for drug development.
Méthodes De Synthèse
3-(2-methoxy-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using several methods, including the reaction of 2-methoxy-8-methylquinoline-3-carboxylic acid with 3-methoxybenzohydrazide in the presence of phosphorus oxychloride and triethylamine. Another method involves the reaction of 2-methoxy-8-methylquinoline-3-carboxylic acid with thionyl chloride, followed by the reaction with 3-methoxybenzohydrazide in the presence of triethylamine.
Applications De Recherche Scientifique
3-(2-methoxy-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has demonstrated anticancer effects by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(2-methoxy-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12-6-4-7-13-11-16(20(25-3)21-17(12)13)18-22-19(26-23-18)14-8-5-9-15(10-14)24-2/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFJKGJDXUTAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)






